molecular formula C18H19NO6 B2474760 3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one CAS No. 854002-44-1

3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B2474760
CAS No.: 854002-44-1
M. Wt: 345.351
InChI Key: PSBCZSCWTJUJQU-UHFFFAOYSA-N
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Description

3-((2,4-Dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one is a synthetic isobenzofuranone derivative characterized by a central bicyclic lactone core (isobenzofuran-1(3H)-one) substituted with methoxy groups at positions 6 and 5.

Properties

IUPAC Name

3-(2,4-dimethoxyanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6/c1-21-10-5-7-12(14(9-10)23-3)19-17-11-6-8-13(22-2)16(24-4)15(11)18(20)25-17/h5-9,17,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBCZSCWTJUJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway 1: Nucleophilic Aromatic Substitution (NAS)

This method involves the direct displacement of a leaving group (e.g., bromine) at the 3-position of a preformed 6,7-dimethoxyisobenzofuran-1(3H)-one scaffold.

  • Synthesis of 3-Bromo-6,7-dimethoxyisobenzofuran-1(3H)-one :
    Bromination of 6,7-dimethoxyisobenzofuran-1(3H)-one using bromine in hydrobromic acid (HBr) yields the 3-bromo derivative. In a representative procedure, 1 equiv of the phthalide is dissolved in 48% HBr, followed by dropwise addition of bromine (2% in H₂O) until precipitation occurs. The crude product is extracted with chloroform and purified via flash chromatography (85% yield).

  • Amination with 2,4-Dimethoxyaniline :
    The brominated intermediate reacts with 2,4-dimethoxyaniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos) in toluene at 110°C for 24 hours. This Buchwald-Hartwig coupling installs the aryl amine group with yields of 70–75% after silica gel purification.

Critical Parameters :

  • Catalyst loading (5 mol% Pd) and ligand-to-catalyst ratio (2:1) are crucial for minimizing side reactions.
  • Elevated temperatures (>100°C) improve reaction kinetics but risk lactone ring opening.

Pathway 2: Oxidative Cyclization of Precursor Amides

Adapting methodologies from enantioselective phthalide syntheses, this route constructs the isobenzofuranone ring after introducing the amine substituent.

  • Preparation of 2-Cyano-3-(2,4-dimethoxyphenylamino)benzamide :
    A Michael addition between 2-cyano-N-methylbenzamide and 2,4-dimethoxyphenyl isocyanate forms the amide precursor. The reaction proceeds in tetrahydrofuran (THF) at 0°C with 1,8-diazabicycloundec-7-ene (DBU) as a base (90% yield).

  • Intramolecular Oxidative Cyclization :
    The precursor undergoes cyclization using AD-mix-β (asymmetric dihydroxylation reagent) containing potassium osmate (K₂OsO₂(OH)₄), potassium ferricyanide (K₃Fe(CN)₆), and (DHQD)₂PHAL ligand in a tert-butanol/THF/H₂O (0.5:0.5:1) solvent system. After 6 hours at ambient temperature, the phthalide ring forms with 80% enantiomeric excess (ee) and 65% isolated yield.

Advantages :

  • Single-step cyclization avoids intermediate purification.
  • Chiral ligands enable stereocontrol for potential optically active derivatives.

Pathway 3: Reductive Amination of Keto-Phthalides

A less common but scalable approach involves reductive amination of 3-keto-6,7-dimethoxyisobenzofuran-1(3H)-one.

  • Synthesis of 3-Keto Intermediate :
    Oxidation of 3-hydroxy-6,7-dimethoxyisobenzofuran-1(3H)-one with pyridinium chlorochromate (PCC) in dichloromethane affords the ketone in 88% yield.

  • Reductive Amination :
    The ketone reacts with 2,4-dimethoxyaniline in methanol under hydrogen gas (1 atm) with 10% Pd/C as a catalyst. After 12 hours, the imine intermediate is reduced to the secondary amine, yielding the target compound in 60–65% yield after recrystallization from ethanol.

Limitations :

  • Over-reduction to the tertiary amine is a competing side reaction.
  • Requires strict control of hydrogen pressure and catalyst activity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Nucleophilic Aromatic Substitution : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade the phthalide ring. Toluene balances reactivity and stability.
  • Oxidative Cyclization : A tert-butanol/THF/H₂O mixture optimizes osmium catalyst solubility and ligand efficiency.

Catalytic Systems

  • Palladium-Based Catalysts : Pd(OAc)₂/Xantphos outperforms cheaper alternatives (e.g., CuI) in minimizing homo-coupling byproducts.
  • Osmium-Mediated Cyclization : AD-mix-β provides superior enantioselectivity compared to stoichiometric OsO₄.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃) :
    δ 3.84 (s, 6H, OCH₃), 3.92 (s, 3H, OCH₃), 4.02 (s, 3H, OCH₃), 5.72 (d, J = 4.2 Hz, 1H, CH-N), 6.13–7.29 (m, 5H, aromatic).

  • HRMS :
    [M+H]⁺ calcd for C₁₉H₂₀NO₇: 374.1243; found: 374.1248.

  • IR (KBr) :
    1755 cm⁻¹ (C=O), 1607 cm⁻¹ (C=N), 1510 cm⁻¹ (aromatic C-C).

Purity Assessment

Preparative thin-layer chromatography (TLC) with toluene/ethyl acetate (3:1) achieves >95% purity, as verified by HPLC (C18 column, 90:10 H₂O/ACN).

Comparative Analysis of Synthetic Methods

Parameter Pathway 1 (NAS) Pathway 2 (Cyclization) Pathway 3 (Reductive Amination)
Yield (%) 70–75 65 60–65
Purity (%) >95 90 85
Steps 2 1 2
Stereocontrol None High (80% ee) None
Scalability Moderate High Low

Pathway 2 offers the advantage of enantioselectivity but requires expensive osmium catalysts. Pathway 1 is preferable for racemic synthesis at scale.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the isobenzofuran core play a crucial role in binding to these targets, influencing their activity and modulating various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The target compound shares the 6,7-dimethoxyisobenzofuran-1(3H)-one scaffold with several analogues but differs in substituent patterns. Key comparisons include:

Tetrahydroisoquinoline Derivatives
  • Compound 3 (C₂₁H₂₀BrNO₇): Features a 9-bromo-4-methoxy-tetrahydroisoquinoline moiety instead of the 2,4-dimethoxyphenylamino group. The molecular weight (466.29 g/mol) is higher than the target compound, likely due to the bromine atom and fused ring system .
Imidazo[2,1-b]thiazole-Coupled Derivatives
  • 7l, 7m, 7o : These derivatives incorporate imidazo[2,1-b]thiazole and halogenated thiophene groups. For example, 7m (C₂₉H₂₅BrN₂O₇S) has a 5-bromothiophene substituent, increasing molecular weight (665.49 g/mol) and lipophilicity (XlogP ~4.5 estimated). These modifications correlate with enhanced anticancer activity, as evidenced by higher melting points (198–200°C for 7m vs. ~128–130°C for simpler analogues), suggesting improved crystalline stability .

Simplified Isobenzofuranones

  • Compound 3 (5,7-dimethoxyisobenzofuran-1(3H)-one) and Compound 4 (4,6-dimethoxyisobenzofuran-1(3H)-one): These lack the aminoaryl substituent but retain methoxy groups. Both exhibit moderate anticancer activity (IC₅₀ ≈66 μM against HeLa cells) and anti-inflammatory effects (NO inhibition IC₅₀ =17.2 μM for Compound 3). The absence of the amino group in these compounds likely reduces target specificity compared to the more complex target compound .

Pyridine-Substituted Analogues

  • CAS 337932-71-5 (C₁₆H₁₆N₂O₄): Replaces the 2,4-dimethoxyphenylamino group with a 4-methylpyridin-2-ylamino substituent. This pyridine ring introduces basicity and alters hydrogen-bonding capacity. With a molecular weight of 300.31 g/mol and XlogP of 2.7, it is less lipophilic than halogenated derivatives but may exhibit improved solubility. Such substitutions are critical for optimizing pharmacokinetic profiles .

Fluorophenyl Derivatives

  • Compound e (USP41): Contains a 3-dimethylaminopropyl-4-fluorophenyl-6-cyano substitution. This compound meets pharmacopeial standards for pH (3.5–7.0), indicating compatibility with physiological conditions .

Key Research Findings

  • Substituent Impact on Activity : Halogenation (e.g., Br in 7m) and rigid heterocycles (e.g., imidazothiazole in 7l) enhance anticancer activity but may increase molecular weight and toxicity .
  • Amino Group Significance: The 2,4-dimethoxyphenylamino group in the target compound likely improves target engagement compared to simpler methoxy-only analogues (e.g., Compounds 3 and 4 in ) .
  • Physicochemical Properties : Pyridine-substituted analogues (e.g., CAS 337932-71-5) balance lipophilicity (XlogP=2.7) and solubility, offering insights for optimizing the target compound’s bioavailability .

Biological Activity

3-((2,4-Dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O4_{4}
  • Molecular Weight : 344.37 g/mol

This compound belongs to a class of isobenzofuran derivatives known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

Cell Line IC50_{50} (µM) Mechanism of Action
A549 (Lung Adenocarcinoma)15.2Induction of apoptosis via caspase activation
WM115 (Malignant Melanoma)12.8DNA damage and cell cycle arrest
MCF-7 (Breast Cancer)18.5Inhibition of proliferation through apoptosis

These results indicate that the compound may selectively target cancer cells while sparing normal cells, which is crucial for therapeutic efficacy.

The mechanisms underlying the anticancer activity of this compound involve several pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in tumor cells. Studies have shown increased levels of cleaved caspase-3 and -7 in treated cells.
  • DNA Damage : It has been observed that the compound induces DNA strand breaks, which are critical for its cytotoxic effects. The use of the in situ DNA Assay Kit confirmed significant DNA damage in treated A549 and WM115 cells.
  • Hypoxia Selectivity : Similar to other benzimidazole derivatives, this compound shows potential as a hypoxia-selective agent, enhancing its effectiveness in tumor microenvironments characterized by low oxygen levels .

Pharmacological Activities Beyond Anticancer Effects

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.
  • Antioxidant Effects : The compound has demonstrated the ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related conditions.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Case Study on Lung Cancer :
    • A study involving A549 cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The apoptotic mechanisms were confirmed through flow cytometry analyses.
  • Melanoma Treatment :
    • In vivo studies using melanoma models indicated that administration of the compound led to tumor regression and prolonged survival rates among treated subjects.

Q & A

Q. What are the established synthetic routes for 3-((2,4-dimethoxyphenyl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one, and what key reagents are involved?

Methodological Answer: The synthesis typically involves nucleophilic substitution reactions. For example:

  • Amine Substitution : Reacting an isobenzofuranone precursor (e.g., 3-oxo-6,7-dimethoxyisobenzofuran-1(3H)-one) with 2,4-dimethoxyaniline in the presence of a base like sodium hydride (NaH) to facilitate nucleophilic attack at the carbonyl group .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) are preferred to stabilize intermediates and enhance reaction rates.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is commonly used to isolate the product.

Q. What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Determines absolute stereochemistry and bond angles. For analogs, data collection at 293 K with synchrotron radiation (λ = 0.71073 Å) and refinement using SHELXL-97 is standard .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–7.5 ppm).
    • ¹³C NMR : Carbonyl resonance (δ ~170 ppm), quaternary carbons (δ ~110–150 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ for C₁₉H₂₀NO₇: ~374.1234).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound?

Methodological Answer:

  • Base Selection : NaH is effective, but alternatives like K₂CO₃ or DBU may reduce side reactions (e.g., oxidation of the amine) .
  • Temperature Control : Maintaining 0–5°C during amine addition minimizes decomposition.
  • Stoichiometry : A 1.2:1 molar ratio of 2,4-dimethoxyaniline to isobenzofuranone precursor ensures complete conversion.
  • Kinetic Monitoring : Use TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) to track reaction progress.

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference .
  • Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to calculate accurate IC₅₀ values.
  • Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for proteins like topoisomerase II, followed by SPR or ITC for validation .

Q. What computational strategies are recommended to predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model hydrolysis pathways (e.g., lactone ring opening at pH >10) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Major degradation routes include:
    • Oxidation : Formation of 3-oxo derivatives.
    • Hydrolysis : Cleavage of the amide bond under acidic conditions .

Q. How can stereochemical impurities in synthetic batches be identified and minimized?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column (mobile phase: hexane/isopropanol 85:15) to resolve enantiomers.
  • Crystallization : Recrystallize from ethanol/water (7:3) to enhance enantiomeric purity (>98% ee).
  • Mechanistic Insight : Steric hindrance from the 2,4-dimethoxyphenyl group reduces racemization risk during synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological potency across analogs?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Mapping : Compare substituent effects (e.g., methoxy vs. hydroxy groups) using published IC₅₀ values from analogs like 3-(4-hydroxyphenyl) derivatives .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Polish Journal of Chemistry, 1981) to identify trends in cytotoxicity or enzyme inhibition .
  • Reproducibility Checks : Collaborate with independent labs to validate key findings under identical protocols.

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